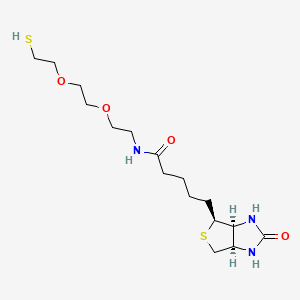

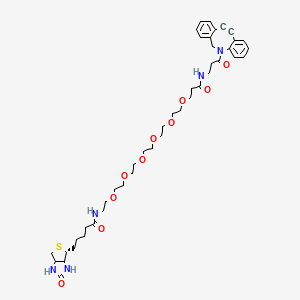

Biotin-PEG2-SH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La biotine-PEG2-SH est synthétisée par une série de réactions chimiques impliquant la conjugaison de la biotine avec un espaceur PEG et un groupe thiol. Le processus implique généralement les étapes suivantes :

Activation de la biotine : La biotine est activée à l'aide d'un agent de couplage tel que le N-hydroxysuccinimide (NHS) pour former un ester de biotine-NHS.

Conjugaison avec le PEG : La biotine activée est ensuite mise à réagir avec un dérivé de PEG contenant un groupe amine pour former de la biotine-PEG.

Introduction du groupe thiol : Le composé biotine-PEG est ensuite mis à réagir avec un réactif contenant un thiol pour introduire le groupe thiol, ce qui donne la formation de biotine-PEG2-SH.

Méthodes de production industrielle

La production industrielle de biotine-PEG2-SH suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction, telles que la température, le pH et le temps de réaction, afin d'assurer un rendement élevé et une pureté élevée. Le produit final est purifié à l'aide de techniques telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

La biotine-PEG2-SH subit diverses réactions chimiques, notamment :

Échange thiol-disulfure : Le groupe thiol peut participer à des réactions d'échange thiol-disulfure, formant des liaisons disulfure avec d'autres molécules contenant un thiol.

Substitution nucléophile : Le groupe thiol peut agir comme un nucléophile, participant à des réactions de substitution avec des électrophiles tels que les halogénoalcanes.

Réactifs et conditions courants

Échange thiol-disulfure : Généralement effectuée dans des tampons aqueux à un pH neutre à légèrement basique.

Substitution nucléophile : Nécessite la présence d'un électrophile et est souvent réalisée dans des solvants organiques.

Oxydation : Peut être réalisée à l'aide d'oxydants tels que le peroxyde d'hydrogène ou l'iode.

Principaux produits formés

Disulfures : Formés à partir de réactions d'échange thiol-disulfure.

Thioéthers : Résultent de réactions de substitution nucléophile.

Acides sulfinique, sulfinique et sulfonique : Produits d'oxydation du thiol.

Applications de la recherche scientifique

La biotine-PEG2-SH a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme un lieur dans la synthèse de bioconjugués et comme une sonde pour la détection de molécules contenant un thiol.

Biologie : Utilisée dans le marquage et la purification des protéines, des peptides et d'autres biomolécules. Elle est également utilisée dans le développement de biosenseurs et de tests diagnostiques.

Médecine : Utilisée dans les systèmes d'administration de médicaments, en particulier dans les thérapies ciblées où les médicaments biotinylés sont administrés à des cellules ou des tissus spécifiques.

Industrie : Appliquée dans la production de surfaces et de matériaux fonctionnalisés pour diverses applications industrielles .

Mécanisme d'action

La biotine-PEG2-SH exerce ses effets par la formation de liaisons thioéther stables avec d'autres molécules. Le groupe thiol réagit avec les groupes électrophile, tels que les maléimides ou les iodoacétamides, pour former des liaisons covalentes. Cette propriété est exploitée dans les techniques de bioconjugaison, où la biotine-PEG2-SH est utilisée pour attacher la biotine aux protéines, aux peptides ou à d'autres molécules. La fraction biotine interagit ensuite avec l'avidine ou la streptavidine, permettant la détection, la purification ou l'immobilisation des molécules biotinylées .

Applications De Recherche Scientifique

Biotin-PEG2-SH has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of bioconjugates and as a probe for detecting thiol-containing molecules.

Biology: Employed in the labeling and purification of proteins, peptides, and other biomolecules. It is also used in the development of biosensors and diagnostic assays.

Medicine: Utilized in drug delivery systems, particularly in targeted therapies where biotinylated drugs are delivered to specific cells or tissues.

Industry: Applied in the production of functionalized surfaces and materials for various industrial applications .

Mécanisme D'action

Biotin-PEG2-SH exerts its effects through the formation of stable thioether bonds with other molecules. The thiol group reacts with electrophilic groups, such as maleimides or iodoacetamides, to form covalent bonds. This property is exploited in bioconjugation techniques, where this compound is used to attach biotin to proteins, peptides, or other molecules. The biotin moiety then interacts with avidin or streptavidin, enabling the detection, purification, or immobilization of the biotinylated molecules .

Comparaison Avec Des Composés Similaires

Composés similaires

Iodoacétyl-PEG2-biotine : Contient un groupe iodoacétyle au lieu d'un groupe thiol, ce qui le rend réactif envers les groupes thiol dans les protéines et les peptides.

Maléimide-PEG2-biotine : Comporte un groupe maléimide qui réagit avec les groupes thiol pour former des liaisons thioéther stables.

Amine-PEG2-biotine : Contient un groupe amine primaire qui peut être conjugué à des groupes carboxyle à l'aide de réticulants tels que l'EDC.

Unicité

La biotine-PEG2-SH est unique en raison de son groupe thiol, qui offre une polyvalence dans la formation de liaisons covalentes avec une large gamme de groupes électrophiles. Cette propriété la rend particulièrement utile dans les applications nécessitant une bioconjugaison stable et spécifique .

Propriétés

Formule moléculaire |

C16H29N3O4S2 |

|---|---|

Poids moléculaire |

391.6 g/mol |

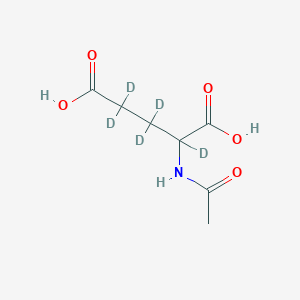

Nom IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C16H29N3O4S2/c20-14(17-5-6-22-7-8-23-9-10-24)4-2-1-3-13-15-12(11-25-13)18-16(21)19-15/h12-13,15,24H,1-11H2,(H,17,20)(H2,18,19,21)/t12-,13-,15-/m0/s1 |

Clé InChI |

YFQMFOQRQLTBDN-YDHLFZDLSA-N |

SMILES isomérique |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCS)NC(=O)N2 |

SMILES canonique |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCS)NC(=O)N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

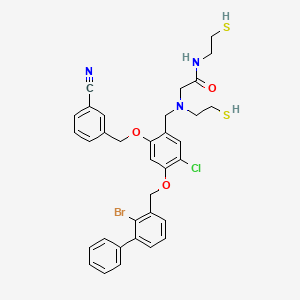

![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)